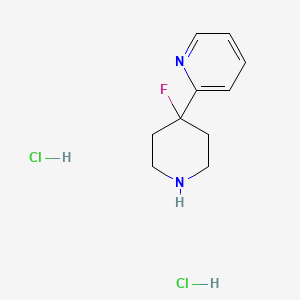

2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-10(4-7-12-8-5-10)9-3-1-2-6-13-9;;/h1-3,6,12H,4-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRLZKQQLXZCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, with the molecular formula C10H15Cl2FN2, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a pyridine ring substituted with a 4-fluoropiperidin-4-yl group, has been studied for its potential effects on neurotransmitter systems and various receptor interactions.

The dihydrochloride salt form of this compound enhances its solubility in water, making it suitable for biological applications. The presence of fluorine in the piperidine moiety contributes to its pharmacological properties, as fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts.

Biological Activity

Research indicates that 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride exhibits notable biological activity, particularly in the modulation of neurotransmitter systems. It has been investigated for its interactions with several receptors and enzymes, suggesting potential therapeutic applications:

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter receptors, which may influence various neurological pathways.

- Receptor Interactions : Studies have highlighted its ability to bind selectively to certain receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, warranting further investigation into its efficacy against cancer cells.

Table of Biological Activities

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences neurotransmitter systems, potentially impacting mood and cognition. |

| Receptor Binding | Selective binding to specific receptors may lead to therapeutic applications. |

| Antitumor Properties | Exhibits potential anticancer activity, requiring further research validation. |

Case Studies

Several studies have focused on the biological activity of compounds related to 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride:

-

Study on Neurotransmitter Systems :

- A study investigated the effects of this compound on serotonin receptors, revealing that it acts as a selective antagonist, which could be beneficial in treating mood disorders .

- Anticancer Research :

- Receptor Interaction Studies :

The precise mechanism of action for 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride remains an area of active research. It is believed that the compound modulates receptor activity through competitive inhibition or allosteric modulation. This modulation can alter downstream signaling pathways involved in neurotransmission and cell proliferation.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride can be categorized into several key areas:

Medicinal Chemistry

This compound serves as a building block for synthesizing potential therapeutic agents. Its structural features allow for modifications that can lead to improved efficacy and selectivity against various biological targets.

Pharmacology

Research has shown that 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests its potential role in treating neuropsychiatric disorders such as anxiety and depression.

Chemical Biology

Investigations into the role of fluorine in modulating biological activity have highlighted the compound's ability to enhance binding affinity to molecular targets. This property is crucial for understanding its mechanism of action and therapeutic potential.

Industrial Chemistry

The compound is also explored in the development of agrochemicals and other industrial products due to its unique chemical properties.

Recent studies have indicated significant biological activity associated with this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound led to a dose-dependent decrease in viability of A549 lung cancer cells, with an IC50 value around 10.5 µM. The mechanism involved apoptosis induction via mitochondrial pathways.

- Neuropharmacological Effects : Behavioral assays in rodent models showed reduced anxiety-like behaviors correlating with receptor binding affinities, indicating potential antidepressant properties.

Anticancer Activity

A detailed investigation into the anticancer properties revealed that 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride effectively induces apoptosis in cancer cells. The study utilized various concentrations of the compound and monitored cell viability through MTT assays.

Neuropharmacological Studies

In research focusing on serotonin and dopamine receptor interactions, the compound exhibited promising results as an anxiolytic agent. Rodent models treated with varying doses displayed significant reductions in anxiety-like behaviors compared to control groups.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is structurally analogous to several piperidine- and pyridine-containing derivatives, with key distinctions outlined below:

Table 1: Structural and Functional Group Comparisons

- Salt Form : Dihydrochloride salts, common in pharmaceuticals, enhance solubility and stability compared to free bases .

Physicochemical Properties and Solubility

Table 2: Physicochemical Properties of Selected Compounds

- The dihydrochloride salt form of the target compound ensures stability in aqueous environments, critical for pharmaceutical formulations .

- Fluorine’s electron-withdrawing effect may reduce basicity of the piperidine nitrogen, altering interaction with biological targets .

Pharmacological Activity and Target Receptors

- Target Compound: Proposed use in CNS disorder research due to structural similarity to nicotinic acetylcholine receptor (nAChR) modulators like ABT-089 .

- ABT-089 : A well-characterized nAChR agonist shown to improve cognitive performance in animal models . The pyrrolidine ring in ABT-089 may confer different binding kinetics compared to piperidine-based compounds .

- Levocetirizine : Acts as an antihistamine, targeting H₁ receptors, illustrating how structural variations dictate divergent pharmacological pathways .

Preparation Methods

Starting Material: 1-Benzoyl-piperidin-4-one Derivatives

- The synthesis often begins with 1-benzoyl-piperidin-4-one or related ketone derivatives.

- The ketone group is converted to an epoxide intermediate, which facilitates selective fluorination at the 4-position of the piperidine ring.

Fluorination via Hydrogen Fluoride-Pyridine Complex

- Treatment of the epoxide with an excess of hydrogen fluoride-pyridine complex leads to 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.

- This step introduces the fluorine atom at the 4-position and generates a hydroxymethyl group as a functional handle for further modifications.

Activation and Substitution of the Hydroxymethyl Group

- The primary alcohol group is activated by conversion to a para-toluenesulfonic acid ester.

- Subsequent reaction with potassium phthalimide yields a 1-benzoyl-4-fluoro-4-(1-phthalimidoylmethyl)piperidine intermediate.

Reductive Amination with Pyridin-2-yl-methylamine

- A key step involves reductive amination between the cyanohydrin derivative and pyridin-2-yl-methylamine.

- This reaction is carried out in a methanolic medium at room temperature.

- The reaction medium is made basic by adding a tertiary amine organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent to facilitate reductive amination.

- The addition of iron sulfate (FeSO4·7H2O) can suppress side reactions involving cyanide ions.

Salt Formation

- The final compound is isolated as the dihydrochloride salt to enhance stability and solubility.

- This is achieved by treatment with hydrochloric acid under controlled conditions.

Detailed Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Ketone to Epoxide | Base, epoxidation reagents | Prepares epoxide intermediate |

| 2 | Fluorination | Hydrogen fluoride-pyridine complex | Introduces fluorine at 4-position |

| 3 | Activation of Alcohol | Para-toluenesulfonic acid ester formation | Converts hydroxymethyl group to tosylate |

| 4 | Nucleophilic substitution | Potassium phthalimide, DMF, heat (150 °C) | Forms phthalimidoylmethyl intermediate |

| 5 | Reductive amination | Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT | Forms the key amine linkage |

| 6 | Salt formation | HCl treatment | Produces dihydrochloride salt |

Research Findings and Optimization Notes

- The reductive amination step is optimized by maintaining room temperature to avoid decomposition.

- The basicity of the reaction medium is crucial; tertiary amines like DABCO enhance yield and selectivity.

- Sodium cyanoborohydride is preferred over other hydrides for its mild reducing properties that favor reductive amination without over-reduction.

- The addition of iron sulfate effectively scavenges cyanide ions, preventing side reactions and improving purity.

- Use of methanol as solvent provides a good balance of solubility and reaction kinetics.

- Isolation of the dihydrochloride salt improves compound stability, facilitates purification, and enhances handling.

Comparative Notes on Alternative Methods

- Earlier methods involved multi-step synthesis with epoxide intermediates and complex fluorination steps.

- The modern approach using reductive amination of cyanohydrins with pyridin-2-yl-methylamine is more efficient, milder, and provides better yields.

- Some methods use tosylation and phthalimide substitution to introduce amine functionalities, but these add complexity and require harsher conditions.

Summary Table of Key Intermediates and Reagents

| Intermediate/Reagent | Role in Synthesis | Chemical Nature |

|---|---|---|

| 1-Benzoyl-piperidin-4-one | Starting ketone precursor | Ketone |

| Epoxide intermediate | Reactive intermediate for fluorination | Epoxide |

| Hydrogen fluoride-pyridine complex | Fluorinating agent | Fluoride source |

| Para-toluenesulfonic acid ester | Alcohol activation group | Sulfonate ester |

| Potassium phthalimide | Nucleophile for substitution | Phthalimide salt |

| Pyridin-2-yl-methylamine | Amination reagent | Primary amine |

| Sodium cyanoborohydride (NaBH3CN) | Reducing agent for reductive amination | Mild hydride |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Organic base to maintain basic medium | Tertiary amine base |

| Iron sulfate (FeSO4·7H2O) | Cyanide scavenger | Metal salt |

| Hydrochloric acid (HCl) | Salt formation | Acid for dihydrochloride salt |

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a method analogous to the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves refluxing precursors in dichloromethane with sodium hydroxide, followed by purification via column chromatography . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to dichloromethane.

- Temperature control : Elevated temperatures (50–80°C) improve kinetics but require monitoring for side reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) could facilitate coupling steps, though their use depends on precursor reactivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for verifying the fluoropiperidine and pyridine moieties. Compare chemical shifts with analogs like 2-(Piperidin-2-yl)pyridine dihydrochloride (δ 8.5–7.5 ppm for pyridine protons) .

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (≥95% target) and quantify impurities .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~265.1 g/mol) .

Q. What safety precautions are essential when handling this compound?

Q. What are the primary research applications of this compound in academic settings?

- Chemical biology : As a building block for synthesizing receptor ligands, particularly targeting CNS receptors (e.g., dopamine or serotonin receptors) due to its piperidine-pyridine scaffold .

- Enzyme inhibition studies : Fluorine substitution may enhance binding affinity to enzymes like kinases or phosphatases .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed NMR spectra?

- Impurity analysis : Run HPLC-MS to identify byproducts (e.g., dehalogenated derivatives) that may alter spectral profiles .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; fluorine’s electronegativity can shift adjacent proton signals .

- Dynamic effects : Assess temperature-dependent NMR to rule out conformational exchange broadening signals .

Q. What strategies improve the compound’s stability during long-term storage?

Q. How can advanced purification techniques enhance yield and purity?

Q. What methodologies are suitable for evaluating its binding affinity to CNS receptors?

- Radioligand displacement assays : Use H-labeled antagonists (e.g., spiperidone for dopamine receptors) to measure IC₅₀ values .

- Computational docking : Model interactions with receptor crystal structures (e.g., PDB ID 6CM4) to predict binding modes .

- Surface plasmon resonance (SPR) : Immobilize receptors on chips to quantify real-time binding kinetics .

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. SPR) .

- Batch variability : Test multiple synthetic batches to rule out impurity-driven artifacts .

- Species specificity : Compare receptor isoforms across models (e.g., human vs. rodent) to explain divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.